1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene
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Overview
Description
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene typically involves large-scale bromination and difluoroalkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Products include benzyl derivatives with various substituents.
Oxidation: Products include benzyl alcohol and benzoic acid.
Reduction: Products include toluene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those requiring difluoroethyl groups for enhanced biological activity.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Bromomethyl)-3-(1,1-difluoroethyl)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
Comparison: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications .
Biological Activity
1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene, also known by its CAS number 1654773-79-1, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, toxicological implications, and potential therapeutic applications.
- Molecular Formula: C₈H₈BrF₂
- Molecular Weight: 227.05 g/mol
- Structure: The compound features a bromomethyl group and a difluoroethyl substituent attached to a benzene ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to proteins or nucleic acids.
- Receptor Binding: Preliminary studies suggest that compounds with similar structures can act as ligands for various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Toxicological Studies
Research into the toxicological profile of this compound is limited but essential for understanding its safety and potential health risks:
- Acute Toxicity: Initial assessments indicate that compounds containing bromine and fluorine can exhibit varying degrees of toxicity depending on their concentration and exposure routes.
- Chronic Effects: Long-term exposure studies are necessary to determine any carcinogenic or mutagenic effects associated with this compound. Given the structural similarities to benzene derivatives known for their toxicity, caution is warranted.
Case Study: Interaction with Biological Systems
A case study examining the interaction of fluorinated benzene derivatives with human cells demonstrated that such compounds could induce oxidative stress through the generation of reactive oxygen species (ROS). This effect may lead to cellular damage and has implications for understanding the carcinogenic potential of halogenated aromatic compounds.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Biological Activity | Toxicity Profile |
---|---|---|---|
Benzene | C₆H₆ | Carcinogenic | High |
1-Bromo-4-fluorobenzene | C₇H₆BrF | Moderate receptor binding | Moderate |
1-(Bromomethyl)-4-fluorobenzene | C₈H₈BrF | Potential enzyme inhibition | Low to moderate |
Properties
IUPAC Name |
1-(bromomethyl)-4-(1,1-difluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHSEVUFGUSOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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